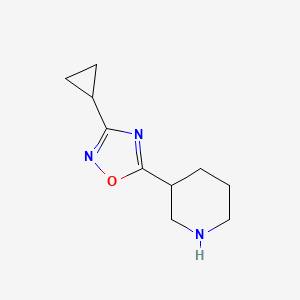

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a derivative of the 1,2,4-oxadiazole class, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with the 1,2,4-oxadiazole moiety have been studied for their potential biological activities, including antiproliferative properties and enzyme inhibition .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds involves multiple steps, starting from organic acids which are converted into esters, then to hydrazides, and finally to the desired oxadiazole derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . This suggests that a similar approach could be used for synthesizing the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial for their biological activity. Studies on related compounds have shown that different polymorphic forms can exist, which differ in their molecular and crystal structures. For example, two polymorphic forms of a dipharmacophore compound were studied, showing differences in their molecular conformations and crystal packing motifs . These findings highlight the importance of molecular conformation and intermolecular interactions in the stability and properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by their functional groups and molecular structure. The papers provided do not detail specific chemical reactions for the compound , but they do describe the reactivity of similar compounds. For instance, 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole was reacted with different amines to yield various substituted oxadiazoles . This indicates that the 1,2,4-oxadiazole moiety can participate in nucleophilic substitution reactions, which could be relevant for the synthesis and further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their polymorphic forms, which can affect their density, lattice energy, and stability. For example, the triclinic and orthorhombic polymorphs of a related compound showed significant differences in these properties, with the triclinic form being more stable due to its higher density and lower lattice energy . Such insights are valuable for understanding the behavior of these compounds under different conditions and for optimizing their synthesis and storage.

Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole and piperidine rings, similar to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, have been synthesized and shown to exhibit strong antimicrobial activity. These compounds underwent a structure-activity study to evaluate their antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).

Tuberculostatic Activity

- Synthesis and Tuberculostatic Activity : Certain derivatives of 1,2,4-oxadiazole and piperidine, which are structurally related to this compound, have been tested for their tuberculostatic activity. The compounds demonstrated inhibitory concentrations within a specific range, indicating their potential use in tuberculosis treatment (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Cancer Treatment

- Potential in Cancer Treatment : A study discovered a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. This suggests the potential application of similar compounds in cancer treatment, highlighting the relevance of derivatives like this compound (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, & Gakh, 2014).

Antifungal Activity

- Antifungal Agent Synthesis : Synthesis of novel compounds containing the piperidine and 1,2,4-oxadiazole rings, similar to the structure , have demonstrated antifungal activities. This indicates the potential of such compounds in developing antifungal treatments (Sangshetti & Shinde, 2011).

Alzheimer’s Disease

- Treatment of Alzheimer’s Disease : N-Substituted derivatives of compounds containing 1,3,4-oxadiazole and piperidine structures have been synthesized to evaluate as potential drug candidates for Alzheimer’s disease, indicating the potential use of similar compounds in treating neurodegenerative diseases (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Mechanism of Action

Target of Action

The primary target of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system .

Mode of Action

The compound acts as a functionally selective M1 partial agonist . This means it binds to the M1 receptor and partially activates it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . The cyclopropyl group is in conjugation with the oxadiazole C-N bond, which may influence its binding affinity and selectivity .

Biochemical Analysis

Biochemical Properties

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is involved in the biosynthesis of cell wall components in bacteria . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to act as a partial agonist with antagonist properties in muscarinic receptor assays, affecting cell signaling pathways associated with these receptors . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound binds to the active site of decaprenylphosphoryl-β-D-ribose 2′-oxidase, inhibiting its activity and disrupting the biosynthesis of essential cell wall components . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression can also result from the compound’s interaction with transcriptional regulators.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes. These findings highlight the compound’s potential for use in extended biochemical studies and applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function. Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels. Understanding these pathways is critical for optimizing the compound’s use in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects. Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical impact. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

properties

IUPAC Name |

3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZOLMMFDCERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)